6-Butoxy-5-nitropyridine-2-carboxylic acid
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Overview
Description
6-Butoxy-5-nitropyridine-2-carboxylic acid is a chemical compound with a unique structure that includes a butoxy group, a nitro group, and a carboxylic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-butoxy-5-nitropyridine-2-carboxylic acid typically involves the nitration of 6-butoxypyridine-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Butoxy-5-nitropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Reduction: 6-Butoxy-5-aminopyridine-2-carboxylic acid.
Substitution: Various substituted pyridine derivatives.
Esterification: 6-Butoxy-5-nitropyridine-2-carboxylate esters.
Scientific Research Applications
6-Butoxy-5-nitropyridine-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-butoxy-5-nitropyridine-2-carboxylic acid depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with various biological targets. The butoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
5-Nitropyridine-2-carboxylic acid: Lacks the butoxy group, which may affect its solubility and reactivity.
6-Methoxy-5-nitropyridine-2-carboxylic acid: Contains a methoxy group instead of a butoxy group, leading to different chemical and physical properties.
Uniqueness: 6-Butoxy-5-nitropyridine-2-carboxylic acid is unique due to the presence of the butoxy group, which can enhance its solubility in organic solvents and potentially improve its interaction with biological membranes. This makes it a valuable compound for various applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
6-butoxy-5-nitropyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-2-3-6-17-9-8(12(15)16)5-4-7(11-9)10(13)14/h4-5H,2-3,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQSSVVNOBTVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=N1)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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